Olefin Geometry Determines Inhibitory Activity: (E)- vs. (Z)-2-Amino-hex-4-enoic Acid
In the methionine adenosyltransferase (MAT) assay using partially purified enzyme from E. coli, yeast, and rat liver, L-2-amino-4-hexenoic acid with the trans (E) configuration is classified among 'the most potent inhibitors,' whereas the cis (Z) isomer is explicitly excluded from this category, indicating that the (E)-olefin geometry is a prerequisite for inhibitory activity [1]. The methyl ester variant (target compound) preserves this (E)-geometry and thus retains the essential pharmacophoric element, while offering differentiated physicochemical properties relative to the free acid.
| Evidence Dimension | Enzyme inhibitory potency (qualitative ranking by class) |
|---|---|
| Target Compound Data | L-2-amino-4-hexenoic acid, trans (E): classified as 'most potent inhibitor' category (a) among straight-chain amino acid MAT inhibitors |
| Comparator Or Baseline | L-2-amino-4-hexenoic acid, cis (Z): excluded from category (a); L-2-amino-4-hexynoic acid: also classified as 'most potent inhibitor' |
| Quantified Difference | Binary: active (E) vs. inactive (Z). Quantitative IC₅₀ or Kᵢ values not reported in the accessible abstract; full-text behind paywall. |
| Conditions | MAT enzyme assay; partially purified preparations from E. coli, bakers' yeast, and rat liver; Molecular Pharmacology 1970. |
Why This Matters
This provides class-level evidence that the (E)-olefin geometry is a non-negotiable structural determinant for biological activity—procurement of the (Z)-isomer would yield an inactive compound for MAT inhibition applications.
- [1] Lombardini, J. B., Coulter, A. W., & Talalay, P. (1970). Analogues of Methionine as Substrates and Inhibitors of the Methionine Adenosyltransferase Reaction. Molecular Pharmacology, 6(5), 481–499. View Source
